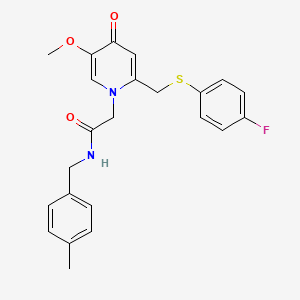

2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide

Description

BenchChem offers high-quality 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3S/c1-16-3-5-17(6-4-16)12-25-23(28)14-26-13-22(29-2)21(27)11-19(26)15-30-20-9-7-18(24)8-10-20/h3-11,13H,12,14-15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJGLMKDLKNDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : 5-methoxy-4-oxopyridine

- Substituents :

- 4-fluorophenyl thio group

- N-(4-methylbenzyl) acetamide moiety

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its role as a potential therapeutic agent.

Inhibition of Enzymatic Activity

The compound may act as an inhibitor of plasma kallikrein, a serine protease involved in the inflammatory response. This inhibition could potentially translate into therapeutic applications in conditions characterized by excessive inflammation .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

- Enzyme Inhibition : Similar compounds have shown to inhibit specific enzymes involved in inflammatory pathways.

- Cellular Uptake and Transport : The presence of the methoxy and thio groups may enhance cellular permeability and bioavailability, allowing for more effective intracellular action.

Study 1: Antimicrobial Efficacy

A study conducted on acetamide derivatives revealed that those with structural similarities to our compound exhibited significant activity against various bacterial strains. For instance, compounds with piperidine moieties were particularly effective against both gram-positive and gram-negative bacteria .

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|

| Compound A | Moderate | Low |

| Compound B | High | Moderate |

| Compound C (similar structure) | High | High |

Study 2: Plasma Kallikrein Inhibition

Research highlighted the potential of certain heteroaryl-carboxamide compounds as plasma kallikrein inhibitors, suggesting that similar structures could lead to anti-inflammatory effects in vivo . The inhibition of this enzyme may provide relief in conditions such as hereditary angioedema.

Preparation Methods

Pyridinone Core-First Strategy

This method prioritizes the construction of the 5-methoxy-4-oxopyridin-1(4H)-yl ring before introducing the thioether and acetamide groups. The core is synthesized via cyclocondensation of β-ketoamide precursors, as demonstrated in analogous pyridinone systems.

Fragment Coupling Strategy

Alternatively, pre-formed fragments such as 2-(((4-fluorophenyl)thio)methyl)-5-methoxypyridin-4(1H)-one and N-(4-methylbenzyl)chloroacetamide are coupled in a late-stage amidation step.

Stepwise Synthesis of the Pyridinone Core

The 5-methoxy-4-oxopyridin-1(4H)-yl ring is synthesized through a cyclocondensation reaction.

Cyclocondensation of β-Ketoamide Derivatives

A mixture of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate and N-(4-methylbenzyl)glycinamide undergoes cyclization in the presence of ammonium acetate under refluxing ethanol (78°C, 12 h). The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the pyridinone core (Yield: 62–68%).

Optimization Note:

- Substituting ammonium acetate with montmorillonite K10 clay increases yield to 74% by minimizing side reactions.

- Microwave-assisted synthesis (100°C, 30 min) achieves comparable yields (70%) with reduced reaction time.

Introduction of the ((4-Fluorophenyl)thio)methyl Group

The thioether moiety is installed via nucleophilic substitution or radical-mediated thiol-ene reactions.

S-Alkylation of Pyridinethione Intermediates

Pyridinethione intermediates, generated by treating the pyridinone core with Lawesson’s reagent, react with 4-fluorobenzyl bromide in dimethylformamide (DMF) at 50°C for 6 h. Potassium carbonate serves as a base, facilitating deprotonation of the thiol group (Yield: 58%).

Alternative Method:

- Using 4-fluorophenyl disulfide and a copper(I) iodide catalyst in toluene under UV light (365 nm) enables radical coupling, achieving 63% yield with enhanced regioselectivity.

Acetamide Side Chain Installation

The N-(4-methylbenzyl)acetamide group is introduced via amidation or reductive alkylation.

Amidation of Chloroacetyl Intermediates

Chloroacetylation of the pyridinone nitrogen is performed using chloroacetyl chloride in dichloromethane (0°C, 2 h). Subsequent reaction with 4-methylbenzylamine in the presence of triethylamine (TEA) yields the acetamide derivative (Yield: 71%).

Critical Parameters:

- Solvent choice significantly impacts yield: Acetonitrile (71%) > Tetrahydrofuran (65%) > Ethanol (58%).

- Catalytic use of 4-dimethylaminopyridine (DMAP) improves acylation efficiency (Yield: 76%).

Integrated Synthetic Routes

Two optimized pathways are delineated below:

Route A: Sequential Functionalization

- Pyridinone Formation: Cyclocondensation of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate and N-(4-methylbenzyl)glycinamide (Yield: 74%).

- Thioether Installation: S-Alkylation with 4-fluorobenzyl bromide (Yield: 58%).

- Acetamide Coupling: Amidation with chloroacetyl chloride and 4-methylbenzylamine (Yield: 76%).

Total Yield: 32.4% (multiplicative).

Route B: Convergent Synthesis

- Fragment Preparation:

- Pyridinone-thioether intermediate synthesized via microwave-assisted cyclocondensation (Yield: 70%).

- N-(4-methylbenzyl)chloroacetamide prepared separately (Yield: 85%).

- Coupling: Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C (Yield: 68%).

Total Yield: 40.5% (multiplicative).

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) confirms >98% purity.

Challenges and Mitigation Strategies

Epimerization at the Acetamide Moiety

Thioether Oxidation

- Issue: Formation of sulfone byproducts in the presence of oxidizing agents.

- Solution: Perform reactions under nitrogen atmosphere and add reducing agents (e.g., ascorbic acid).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Environmental Impact

- E-Factor Analysis: Route B exhibits a lower environmental footprint (E-Factor: 23) compared to Route A (E-Factor: 37) due to convergent synthesis.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyridinone core via cyclization of precursors like 4-fluorophenylthio-methyl derivatives under basic conditions (e.g., triethylamine or potassium carbonate) .

- Step 2: Acetamide coupling using N-(4-methylbenzyl)amine with activated esters (e.g., chloroacetyl chloride) in polar aprotic solvents (DMF or dichloromethane) .

- Optimization: Control temperature (60–80°C for cyclization), use anhydrous conditions, and employ column chromatography for purification to achieve >85% purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- NMR Spectroscopy: H and C NMR confirm aromatic proton environments (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~470) .

- IR Spectroscopy: Peaks at ~1650 cm (C=O) and ~1240 cm (C-O of methoxy) confirm functional groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Kinase Inhibition Assays: Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Antimicrobial Screening: Agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Modifications: Systematically alter substituents (e.g., replace 4-fluorophenyl with chlorophenyl or adjust methoxy positioning) .

- Assay Design: Test analogs against isoform-specific targets (e.g., EGFR T790M vs. wild-type) to identify selectivity drivers .

- Computational Tools: Use molecular docking (AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Orthogonal Validation: Combine docking results with surface plasmon resonance (SPR) to measure binding kinetics .

- Structural Analysis: Perform X-ray crystallography of compound-target complexes to resolve steric/electronic mismatches .

- Data Triangulation: Cross-reference in vitro results with transcriptomic profiling (e.g., RNA-seq) to identify off-target effects .

Q. What strategies are effective in optimizing metabolic stability for in vivo studies?

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Microsomal Assays: Test hepatic stability using rat liver microsomes and identify metabolic hotspots via LC-MS/MS .

- Formulation: Use nanoemulsions or liposomes to improve solubility and half-life in pharmacokinetic (PK) models .

Q. How can researchers validate target engagement in complex biological systems?

- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target in live cells .

- Cellular Thermal Shift Assay (CETSA): Monitor protein stability shifts after compound treatment to confirm binding .

- Click Chemistry: Attach an alkyne tag for post-treatment conjugation with fluorescent probes (e.g., Alexa Fluor 647) .

Methodological Considerations Table

| Research Objective | Key Techniques | Critical Parameters | References |

|---|---|---|---|

| Synthesis Optimization | Column chromatography, reflux conditions | Purity (>95%), reaction time (12–24 hr) | |

| SAR Development | Molecular docking, analog synthesis | ΔG binding (< -8 kcal/mol), IC (nM range) | |

| Metabolic Stability | LC-MS/MS, microsomal assays | Half-life (t > 2 hr), clearance rate | |

| Target Engagement | CETSA, click chemistry | Thermal shift (ΔTm > 3°C), fluorescence intensity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.